methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate
Overview
Description
Methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate is an organic compound with the molecular formula C13H14O3. This compound is part of the benzoannulene family, characterized by a fused ring system that includes both aromatic and non-aromatic components. It is used in various chemical research and industrial applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate typically involves the following steps:
Cyclization Reaction: The initial step often involves the cyclization of a suitable precursor, such as a substituted cyclohexanone, under acidic or basic conditions to form the core benzoannulene structure.
Esterification: The carboxylic acid group is then esterified using methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid to form the methyl ester.
Oxidation: The final step involves the oxidation of the intermediate compound to introduce the keto group at the 5-position, using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality. Catalysts and solvents are often recycled to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate can undergo further oxidation to form more highly oxidized derivatives.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group, where nucleophiles such as amines or alcohols can replace the methoxy group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols.
Major Products
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of amides or esters with different alkyl groups.
Scientific Research Applications
Methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate is utilized in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex polycyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents, especially those targeting specific enzymes or receptors.
Industry: Employed in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxylate
- 5-ethyl-9-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxylic acid
Uniqueness
Methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate is unique due to its specific substitution pattern and the presence of both a keto and ester functional group. This combination of features provides distinct reactivity and potential for diverse applications compared to its analogs.
By understanding the synthesis, reactivity, and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
methyl 5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-6-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-16-13(15)11-8-4-6-9-5-2-3-7-10(9)12(11)14/h2-3,5,7,11H,4,6,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXIXQIVFXMNGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC2=CC=CC=C2C1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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